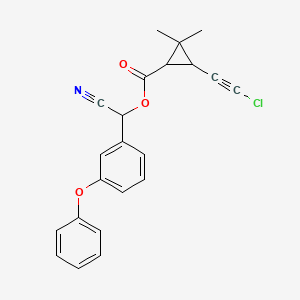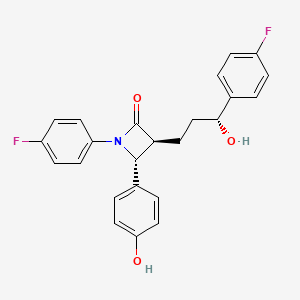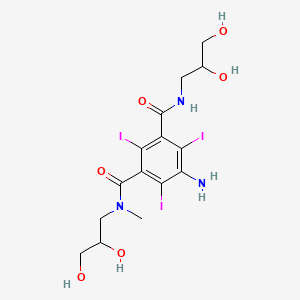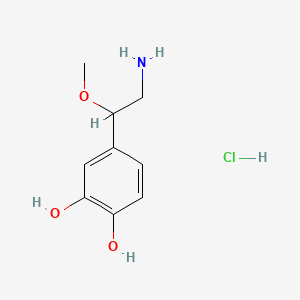![molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is known for its high purity and is often used as a tracer in metabolic studies and drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes the following steps:
Formation of the Pyridinylbenzoyl Intermediate: This step involves the reaction of 2-pyridinecarboxylic acid with a benzoyl chloride derivative under basic conditions to form the pyridinylbenzoyl intermediate.
Coupling with Glycine: The intermediate is then coupled with glycine, which has been labeled with carbon-13 and nitrogen-15, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the pyridinylbenzoyl intermediate and labeled glycine.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity of the final product
化学反应分析
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
科学研究应用
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of the compound in various biochemical pathways.
Biology: Employed in studies involving protein-ligand interactions, enzyme kinetics, and cellular metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
作用机制
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its role as a tracer in various biochemical processes. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include:
Enzyme Interactions: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
Cellular Uptake: The labeled compound can be tracked as it is taken up by cells and incorporated into cellular components.
Metabolic Pathways: The compound’s transformation through various metabolic pathways can be monitored, providing valuable data on metabolic flux and regulation
相似化合物的比较
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]glycine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
N-[4-(2-Pyridinyl)benzoyl]alanine-13C2,15N: A similar compound where glycine is replaced with alanine, also labeled with carbon-13 and nitrogen-15.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in tracing studies. This makes it particularly valuable in complex biochemical and pharmacological research .
属性
CAS 编号 |
1391053-26-1 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
259.239 |
IUPAC 名称 |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
InChI 键 |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)

![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)



